molecular formula C8H11BrN4 B2374938 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide CAS No. 1185439-82-0

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide

Cat. No.: B2374938
CAS No.: 1185439-82-0
M. Wt: 243.108
InChI Key: RALFZIAXIQISHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide typically involves the reaction of benzotriazole with ethylene diamine in the presence of hydrobromic acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzotriazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The benzotriazole ring is known to interact with metal ions, which can influence the compound’s biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A parent compound with similar chemical properties.

    2-(1H-Benzotriazol-1-yl)ethanol: A derivative with an alcohol group instead of an amine.

    2-(1H-Benzotriazol-1-yl)acetic acid: A derivative with a carboxylic acid group.

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide is unique due to its combination of the benzotriazole ring and the ethanamine group, which provides distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(benzotriazol-1-yl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.BrH/c9-5-6-12-8-4-2-1-3-7(8)10-11-12;/h1-4H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALFZIAXIQISHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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